1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene
Overview
Description
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, also known as 6-BDFM, is a compound belonging to the class of organofluorine compounds. It is a colorless solid with a molecular formula of C7H5BrF4O. 6-BDFM is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can be synthesized via a variety of methods, including nucleophilic substitution reactions, halogen-metal exchange, and radical halogenation. 6-BDFM has a wide range of applications in the fields of science and technology, making it a valuable compound in the laboratory.
Scientific Research Applications
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene has a wide range of applications in the fields of science and technology. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in the preparation of pharmaceuticals. 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene has also been used in the synthesis of fluorescent dyes, as a reactant in the synthesis of polymers, and as a starting material for the synthesis of other organofluorine compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is not fully understood. However, it is known that the compound reacts with nucleophiles, such as fluoride ions, to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at a temperature of -78°C. The reaction proceeds through a nucleophilic substitution mechanism, in which the nucleophile attacks the carbon atom of the alkyl halide, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene are not fully understood. However, it is known that the compound is not toxic or carcinogenic and has no significant adverse effects on humans. In addition, 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene does not accumulate in the environment and is not expected to have any long-term effects on the environment.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene in laboratory experiments include its low cost, ease of use, and wide range of applications. The compound is also relatively stable and has a low toxicity profile. However, there are some limitations to using 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene in laboratory experiments. The compound is not soluble in water, which can limit its use in certain experiments. In addition, the compound is sensitive to light and air, which can affect its stability and reactivity.
Future Directions
Given the wide range of applications of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, there are many potential future directions for research. These include the development of new synthesis methods for the compound, the exploration of new uses for the compound, and the investigation of the biochemical and physiological effects of the compound. In addition, there is potential for the development of new compounds based on the structure of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, as well as the development of new catalysts and reagents based on the compound.
properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-4(13-7(11)12)2-1-3(9)6(5)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLATYXOXMAMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.